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Compound of Interest

Compound Name: Sibenadet Hydrochloride

Cat. No.: B140180

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibenadet Hydrochloride (formerly known as AR-C68397AA and Viozan) is a potent and
selective dual agonist for the dopamine D2 and [32-adrenergic receptors.[1] Its unique
pharmacological profile has been investigated for the treatment of chronic obstructive
pulmonary disease (COPD), targeting both bronchodilation and sensory nerve modulation.[1]
This document provides a detailed overview of the synthetic processes for Sibenadet
Hydrochloride intended for research purposes. The synthesis of Sibenadet Hydrochloride
can be approached through two primary routes: the Amide Route and the Alkylation Route.
Both routes culminate in the formation of the final product after the coupling of two key
intermediates. A nine-stage sequence for the synthesis of the key amine hydrochloride
intermediate has been developed for commercial manufacture.[2]

Chemical Information
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Compound Name Sibenadet Hydrochloride

7-(2-{[2-(3-{[2-(2-
IUPAC Name phenylethoxy)propyl]sulfonyl}ethyl)amino]ethyl})
-1,3-benzothiazol-2(3H)-one hydrochloride

Molecular Formula C25H34CIN304S2
Molecular Weight 556.1 g/mol
CAS Number 154508-23-3
Appearance Crystalline solid

) ) Approximately 220 °C (for the common high-
Melting Point .
temperature polymorphic form)

Synthetic Routes Overview

Two main synthetic strategies have been reported for the preparation of Sibenadet
Hydrochloride on a manufacturing scale. Both strategies rely on a convergent synthesis
approach where two key intermediates, a benzothiazolone amine derivative and a
phenylethoxypropylsulfonyl side chain, are synthesized separately and then combined in the
final steps.

e The Amide Route: This route involves the formation of an amide bond between the key
benzothiazolone amine intermediate and a sulfonylacetic acid derivative, followed by a
reduction of the amide to the corresponding amine.

e The Alkylation Route: This is an alternative approach that involves the direct N-alkylation of
the benzothiazolone amine intermediate with a vinyl sulfone derivative.[2]

The following sections will provide detailed protocols for the Amide Route, as it is a well-
established method for the formation of the core structure.

Diagram of the Overall Synthetic Workflow (Amide
Route)
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Caption: Synthetic workflow for Sibenadet Hydrochloride via the Amide Route.
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Experimental Protocols: The Amide Route

This section details the laboratory-scale synthesis of Sibenadet Hydrochloride via the amide
coupling and subsequent reduction.

Part 1: Synthesis of the Sulfonylacetic Acid Side Chain

Protocol 1.1: Synthesis of 2-[3-(2-Phenylethoxy)propylsulfanyl]acetic acid

o Reaction of 3-bromopropanol with thiourea: A mixture of 3-bromopropanol and thiourea in
water is refluxed to produce 3-sulfanylpropanol.

o Cyclization with 2-phenylacetaldehyde: The resulting 3-sulfanylpropanol is cyclized with 2-
phenylacetaldehyde using p-toluenesulfonic acid in refluxing toluene to yield 2-benzyl-1,3-
oxathiane.

e Reductive cleavage: The 2-benzyl-1,3-oxathiane is subjected to reductive cleavage with
calcium in liquid ammonia to afford 3-(2-phenylethoxy)propanethiol.

e Condensation with bromoacetic acid: The thiol is then condensed with bromoacetic acid in
the presence of sodium hydride in DMF to give 2-[3-(2-phenylethoxy)propylsulfanyl]acetic
acid.

Protocol 1.2: Oxidation to the Sulfonylacetic Acid Derivative

» Oxidation: The synthesized 2-[3-(2-phenylethoxy)propylsulfanyl]acetic acid is oxidized using
a suitable oxidizing agent, such as potassium peroxymonosulfate (Oxone), to yield the
corresponding sulfonylacetic acid.

Part 2: Synthesis of the 7-(2-
Aminoethyl)benzothiazolone Intermediate

The synthesis of this key intermediate is a multi-step process, typically starting from a
substituted aniline derivative. The exact details of the nine-stage manufacturing process are
proprietary; however, a general approach involves the construction of the benzothiazolone ring
system followed by the introduction of the 2-aminoethyl side chain at the 7-position.
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Part 3: Final Assembly of Sibenadet Hydrochloride

Protocol 3.1: Amide Coupling

Activation of the carboxylic acid: To a solution of the sulfonylacetic acid derivative (from
Protocol 1.2) in an anhydrous aprotic solvent such as DMF, add 1.1 equivalents of N,N'-
dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of 1-hydroxybenzotriazole (HOBt). Stir
the mixture at 0 °C for 30 minutes.

Coupling reaction: To the activated acid solution, add 1.0 equivalent of the 7-(2-
aminoethyl)benzothiazolone intermediate and 1.2 equivalents of a non-nucleophilic base
such as triethylamine.

Reaction monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-
24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-
performance liquid chromatography (HPLC).

Work-up and purification: Upon completion, filter the reaction mixture to remove the
dicyclohexylurea byproduct. The filtrate is then subjected to an appropriate aqueous work-
up, and the crude product is purified by column chromatography on silica gel to afford the
amide intermediate.

Protocol 3.2: Borane Reduction of the Amide

Reaction setup: Dissolve the amide intermediate (1 equivalent) in anhydrous tetrahydrofuran
(THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

Addition of borane: Slowly add a solution of borane-tetrahydrofuran complex (BHs-THF) or
borane-dimethyl sulfide complex (BHs3-SMez2) (typically 2-3 equivalents) to the cooled amide
solution.

Reaction conditions: After the addition is complete, allow the reaction mixture to warm to
room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or
HPLC.

Quenching and work-up: Once the reaction is complete, cool the mixture to 0 °C and
cautiously quench the excess borane by the slow addition of methanol. The solvent is then
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removed under reduced pressure. The residue is treated with aqueous HCI and heated to
hydrolyze the amine-borane complex. The mixture is then basified and extracted with a
suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with
brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Sibenadet

free base.
Protocol 3.3: Formation of the Hydrochloride Salt

o Salt formation: Dissolve the crude Sibenadet free base in a suitable solvent such as

isopropanol or ethanol.

 Acidification: To this solution, add a stoichiometric amount of hydrochloric acid (either as a

solution in a solvent like isopropanol or as gaseous HCI).

o Crystallization and isolation: The Sibenadet Hydrochloride salt will precipitate out of the
solution. The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether),
and dried under vacuum to yield the final product.

Data Presentation: Synthesis and Characterization
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Key Analytical . .
. o Typical Yield .
Step Intermediates/  Characterizati Purity (%)
(%)
Product on
Part 1: Side
Chain Synthesis
IH NMR, 13C
11 _
] Sulfanylacetic NMR, Mass
Sulfanylacetic ) o Not Reported >95
i ] acid derivative Spectrometry
Acid Formation
(MS)
o Sulfonylacetic 1H NMR, 13C
1.2 Oxidation ) o Not Reported >95
acid derivative NMR, MS
Part 2: Core
Synthesis
2.1
) Benzothiazolone  H NMR, 13C
Benzothiazolone , Not Reported >08
) intermediate NMR, MS, HPLC
Formation
Part 3: Final
Assembly
3.1 Amide Amide IH NMR, 3C
] ] Not Reported >95
Coupling Intermediate NMR, MS, HPLC
3.2 Borane Sibenadet (Free IH NMR, 13C
] Not Reported >98
Reduction Base) NMR, MS, HPLC
IH NMR, 13C
3.3 ,
) Sibenadet NMR, MS,
Hydrochloride ) Not Reported >99
Hydrochloride HPLC, Elemental

Salt Formation

Analysis, XRPD

Note: Specific yields and purity for each step in a research setting are not publicly available

and will depend on the specific reaction conditions and purification methods employed.

Mechanism of Action: D2 and 32 Receptor Signhaling
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Sibenadet acts as a dual agonist, stimulating both dopamine D2 receptors and 32-adrenergic
receptors. This dual action is key to its therapeutic potential in respiratory diseases.

Diagram of Sibenadet's Signaling Pathway
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Caption: Dual signaling pathways of Sibenadet Hydrochloride.

o D2 Receptor Activation: Sibenadet binds to and activates dopamine D2 receptors, which are
coupled to inhibitory G-proteins (Gi). This activation leads to the inhibition of adenylyl
cyclase, resulting in decreased intracellular cyclic AMP (cCAMP) levels and reduced protein
kinase A (PKA) activity. In the context of COPD, this pathway is thought to modulate the
activity of sensory nerves in the airways.

e [B2-Adrenergic Receptor Activation: Concurrently, Sibenadet activates [3z-adrenergic
receptors, which are coupled to stimulatory G-proteins (Gs). This leads to the activation of
adenylyl cyclase, increased production of cCAMP, and subsequent activation of PKA. The
activation of this pathway in airway smooth muscle cells results in bronchodilation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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